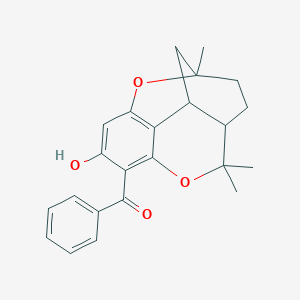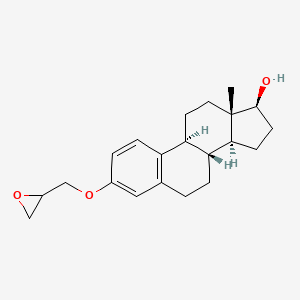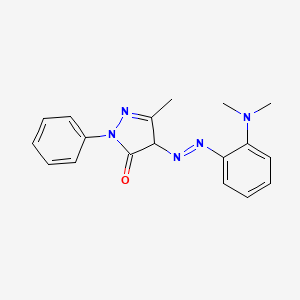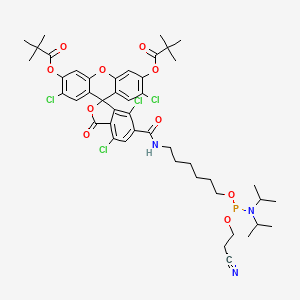![molecular formula C7H9BINO4 B12044845 2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044845.png)
2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a synthetic organic compound characterized by its unique structure, which includes an iodoethenyl group and a dioxazaborocane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:
Formation of the Dioxazaborocane Ring: The initial step involves the formation of the dioxazaborocane ring through a cyclization reaction. This can be achieved by reacting a suitable boronic acid derivative with an appropriate diol under acidic conditions.
Introduction of the Iodoethenyl Group: The iodoethenyl group is introduced via a halogenation reaction. This can be done by treating the intermediate compound with iodine and a suitable base, such as potassium carbonate, in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The iodoethenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and potentially leading to different functional groups.
Cycloaddition Reactions: The dioxazaborocane ring can participate in cycloaddition reactions, forming larger ring systems or fused ring structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carbonyl-containing compounds.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its reactive functional groups. The iodoethenyl group can form covalent bonds with nucleophilic sites on biomolecules, while the dioxazaborocane ring can participate in coordination chemistry, binding to metal ions or other electron-deficient species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Similar structure but with a bromoethenyl group instead of an iodoethenyl group.
2-[(E)-2-chloroethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Contains a chloroethenyl group, offering different reactivity and properties.
Uniqueness
The presence of the iodoethenyl group in 2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione makes it particularly reactive in substitution reactions compared to its bromo and chloro analogs. This unique reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry.
Eigenschaften
Molekularformel |
C7H9BINO4 |
|---|---|
Molekulargewicht |
308.87 g/mol |
IUPAC-Name |
2-[(E)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C7H9BINO4/c1-10-4-6(11)13-8(2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2+ |
InChI-Schlüssel |
DVVPFXIZOZTSBN-NSCUHMNNSA-N |
Isomerische SMILES |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/I |
Kanonische SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12044779.png)


![2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B12044792.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044799.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044811.png)

![2-Methyl-3-nitro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide](/img/structure/B12044824.png)

![N'-[(E)-(3-bromophenyl)methylidene]-1-hexyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12044842.png)
